2'-Oxo Ifosfamide

説明

Contextualizing 2'-Oxo Ifosfamide (B1674421) within Oxazaphosphorine Chemistry and Prodrug Activation

The oxazaphosphorines are a class of alkylating agents characterized by a specific six-membered ring structure containing nitrogen, oxygen, and phosphorus. nih.gov These compounds, including the notable anticancer drugs ifosfamide and cyclophosphamide (B585), are administered in an inactive prodrug form. wikipedia.orgnih.gov Their therapeutic action depends on metabolic activation, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. pharmgkb.orgglobalrph.compfizer.com This activation is essential for the formation of the metabolites that will ultimately exert a cytotoxic effect on cancer cells by alkylating DNA. drugbank.comhmdb.ca

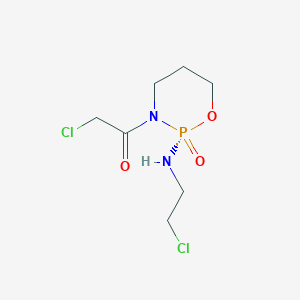

Ifosfamide and cyclophosphamide are structural isomers, meaning they share the same molecular formula (C₇H₁₅Cl₂N₂O₂P) but differ in the arrangement of their atoms. nih.govchemicalland21.comnih.gov In cyclophosphamide, both chloroethyl groups are attached to the exocyclic nitrogen atom. nih.gov In ifosfamide, one chloroethyl group is on the exocyclic nitrogen, while the other is attached to the endocyclic nitrogen atom within the oxazaphosphorine ring. nih.gov This seemingly minor structural difference significantly alters their pharmacokinetic behavior, metabolic pathways, and clinical profiles. nih.govnih.gov 2'-Oxo Ifosfamide, with the IUPAC name 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone, is a derivative of ifosfamide formed during its metabolism. nih.gov

Interactive Table: Comparison of Oxazaphosphorine Structural Analogs

| Feature | Cyclophosphamide | Ifosfamide |

| CAS Number | 50-18-0 | 3778-73-2 |

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | C₇H₁₅Cl₂N₂O₂P |

| Molecular Weight | 261.09 g/mol | 261.09 g/mol |

| Structural Difference | Both chloroethyl groups on exocyclic nitrogen. nih.gov | One chloroethyl group on exocyclic nitrogen, one on endocyclic nitrogen. nih.gov |

| Primary Activation | Hepatic CYP450 enzymes. nih.gov | Hepatic CYP450 enzymes. pharmgkb.orgglobalrph.com |

Ifosfamide is an inactive prodrug that requires metabolic activation to become effective. nih.gov This biotransformation occurs primarily in the liver and follows two main competing pathways mediated by cytochrome P450 enzymes, particularly isoforms like CYP3A4 and CYP2B6. pharmgkb.orgnih.gov

4-Hydroxylation (Activation): This is the primary activation pathway. Hydroxylation at the C-4 position of the oxazaphosphorine ring forms 4-hydroxyifosfamide (B1221068). globalrph.compfizer.compharmgkb.org This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide. pharmgkb.org Aldoifosfamide then undergoes spontaneous decomposition to yield the therapeutically active alkylating metabolite, isophosphoramide mustard, and a toxic byproduct, acrolein. pfizer.compharmgkb.org

N-Dechloroethylation (Inactivation and Toxicity): This pathway involves the oxidative removal of one or both of the chloroethyl side chains. nih.govnih.gov It is considered a detoxification pathway because it prevents the formation of the active isophosphoramide mustard. pharmgkb.org However, this process itself generates toxic metabolites, most notably chloroacetaldehyde (B151913) (CAA). pharmgkb.orgnih.govpharmgkb.org this compound is a metabolite formed during this N-dechloroethylation process. nih.gov The formation of CAA is significantly higher in ifosfamide metabolism compared to cyclophosphamide, which is a key difference between the two drugs. pharmgkb.orgnih.govpharmgkb.org

Interactive Table: Key Metabolites in Ifosfamide Biotransformation

| Metabolite | Formation Pathway | Significance |

| 4-Hydroxyifosfamide | 4-Hydroxylation | Primary activated metabolite, precursor to active agent. globalrph.compharmgkb.org |

| Aldoifosfamide | Tautomerization of 4-Hydroxyifosfamide | Unstable intermediate, decomposes to active and toxic products. pharmgkb.org |

| Isophosphoramide Mustard | Decomposition of Aldoifosfamide | The primary therapeutically active, DNA-alkylating metabolite. wikipedia.orgpharmgkb.org |

| Acrolein | Decomposition of Aldoifosfamide | Toxic byproduct associated with urotoxicity. pfizer.compharmgkb.org |

| This compound | N-Dechloroethylation | A metabolite in the inactivation pathway. nih.gov |

| Chloroacetaldehyde (CAA) | N-Dechloroethylation | Toxic byproduct associated with neurotoxicity and nephrotoxicity. pharmgkb.orgnih.govpharmgkb.org |

Historical Perspectives on this compound and Related Research

The study of this compound is a chapter in the broader history of oxazaphosphorine development, which began with efforts to create safer, more effective versions of nitrogen mustard compounds after World War I. nih.gov This research led to the synthesis of cyclophosphamide in 1958, followed shortly by its isomer, ifosfamide. nih.gov

Initial research on ifosfamide and cyclophosphamide focused on understanding the metabolic activation required for their anticancer activity. nih.govnih.gov The concept of activation via 4-hydroxylation was a central theme. As analytical techniques improved, more detailed studies of the drugs' pharmacokinetics and metabolism were conducted. These investigations revealed that a significant portion of an ifosfamide dose was not converted to the active mustard but was instead eliminated through alternative pathways. globalrph.com The N-dechloroethylation pathway, leading to metabolites such as this compound and other dechloroethylated products, was identified during these comprehensive metabolic profiling studies. nih.gov

Initially, the N-dechloroethylation pathway was viewed primarily as an inactivation or detoxification route, as it diverted the parent drug away from forming the active alkylating agent. pharmgkb.orgnih.gov However, the understanding of its significance evolved dramatically as researchers began to correlate specific metabolic byproducts with the unique toxicities observed with ifosfamide treatment. nih.gov

Subsequent research established a clear link between the N-dechloroethylation pathway and the production of the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA). nih.govnih.goveviq.org.au This discovery shifted the perception of this metabolic route from being merely one of inactivation to one of "toxicant generation." Consequently, metabolites within this pathway, including this compound, gained significance in academic research as markers and components of the metabolic cascade responsible for ifosfamide-related toxicities. nih.govnih.gov The focus of some research has since been to design new ifosfamide analogs that might limit this toxicogenic catabolism. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119670-13-2 | |

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Biotransformation of 2 Oxo Ifosfamide

Hepatic Cytochrome P450 System Involvement in Ifosfamide (B1674421) Metabolism

The liver is the primary site for the metabolism of ifosfamide, where the cytochrome P450 superfamily of enzymes catalyzes its oxidative biotransformation. nih.gov These enzymes are responsible for both the activation and the deactivation/detoxification of the parent drug. clinpgx.org The N-dechloroethylation pathway, a significant route of ifosfamide metabolism, results in therapeutically inactive metabolites. nih.govnih.gov

Multiple CYP isoforms are involved in the metabolism of ifosfamide, with specific enzymes playing dominant roles in the N-dechloroethylation pathway. The primary catalysts are CYP3A4 and CYP2B6, with several other isoforms contributing to a lesser extent. clinpgx.orgnih.gov

CYP3A4 is the principal enzyme responsible for the N-dechloroethylation of ifosfamide in the human liver. nih.govbu.edu Studies have demonstrated that CYP3A4 catalyzes the highest N-dechloroethylation activity toward ifosfamide among various CYP isoforms. nih.govresearchgate.net On average, CYP3A4 is responsible for approximately 70% of the total liver microsomal N-dechloroethylation of ifosfamide, although this can range from 40% to 90% in different individuals. nih.govbu.eduresearchgate.net

The metabolism by CYP3A4 is also enantioselective. Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers. Research using cDNA-expressed P450 enzymes has shown that the formation of (R)-2-dechloroethyl-ifosfamide and (R)-3-dechloroethyl-ifosfamide is primarily the result of CYP3A4/5 activity. nih.gov Furthermore, ifosfamide can induce its own metabolism by increasing the expression of CYP3A4, a process known as autoinduction. clinpgx.orgnih.gov

CYP2B6 also plays a significant role in the N-dechloroethylation of ifosfamide, catalyzing the portion of this metabolic pathway not handled by CYP3A4. nih.govbu.edu The contribution of CYP2B6 is variable and depends on the level of the enzyme in an individual's liver, ranging from 10% to 70% of the N-dechloroethylation activity. nih.govresearchgate.net

Similar to CYP3A4, CYP2B6 exhibits enantioselectivity. It is the primary catalyst for the formation of (S)-3-dechloroethyl-ifosfamide and (S)-2-dechloroethyl-ifosfamide. nih.gov The distinct but complementary roles of CYP3A4 and CYP2B6 in metabolizing different ifosfamide enantiomers underscore the complexity of its biotransformation. nih.govnih.gov

While CYP3A4 and CYP2B6 are the major contributors to ifosfamide metabolism, other isoforms have been identified as having minor roles. These include CYP2A6, CYP2C8, CYP2C9, and CYP2C19. clinpgx.orgnih.gov The activation of ifosfamide to 4-hydroxyifosfamide (B1221068) is catalyzed mainly by CYP3A4 and CYP2B6, but these other isoforms also contribute to this pathway. clinpgx.org Exposure to certain substances can induce the protein levels of CYP2C8 and CYP2C9, which may, in turn, enhance their metabolic activity on ifosfamide. nih.gov

The N-dechloroethylation of ifosfamide is a major oxidative pathway that competes with the therapeutically essential 4-hydroxylation pathway. clinpgx.orgnih.gov This process involves the removal of a chloroethyl side chain, leading to the formation of 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide. nih.govnih.gov These metabolites are considered therapeutically inactive. nih.govresearchgate.net This "side chain oxidation" is quantitatively more significant for ifosfamide than for the related compound cyclophosphamide (B585). nih.gov

Clinical studies have quantified the excretion of these metabolites, revealing the enantioselective nature of the process. In a study of adult cancer patients, the urinary excretion of (R)-3-dechloroethyl-ifosfamide was significantly greater than that of its (S)-enantiomer, while the excretion of (S)-2-dechloroethyl-ifosfamide was greater than that of its (R)-counterpart. nih.gov The total cumulative urinary excretion of the parent drug and its dechloroethylated metabolites in children has been observed to range from 27% to 50% of the administered dose. nih.gov In some of these pediatric patients, the amount of ifosfamide metabolized by side-chain oxidation exceeded the amount of unmetabolized drug excreted. nih.gov

Data Tables

Table 1: Contribution of Major CYP Isoforms to Ifosfamide N-Dechloroethylation This table summarizes the respective roles and characteristics of the primary cytochrome P450 enzymes involved in the N-dechloroethylation of ifosfamide.

| CYP Isoform | Average Contribution | Enantioselective Products | Notes |

| CYP3A4 | ~70% (Range: 40-90%) nih.govbu.eduresearchgate.net | (R)-2-dechloroethyl-IFF, (R)-3-dechloroethyl-IFF nih.gov | Exhibits the highest N-dechloroethylation activity; subject to autoinduction. clinpgx.orgnih.gov |

| CYP2B6 | ~30% (Range: 10-70%) nih.govbu.eduresearchgate.net | (S)-2-dechloroethyl-IFF, (S)-3-dechloroethyl-IFF nih.gov | Contribution is highly variable depending on individual hepatic enzyme levels. nih.govresearchgate.net |

Table 2: Mean Cumulative Urinary Excretion of Ifosfamide Enantiomers and N-Dechloroethylated Metabolites in Adult Patients This table presents data from a clinical study quantifying the urinary recovery of ifosfamide and its metabolites over 3 hours, highlighting the enantioselective nature of its metabolism and excretion. Data adapted from a study involving 11 adult cancer patients. nih.gov

| Compound | Mean Cumulative Urinary Excretion (mmol ± SD) |

| (R)-Ifosfamide | 1.73 ± 0.45 |

| (S)-Ifosfamide | 1.43 ± 0.41 |

| (R)-2-dechloroethyl-ifosfamide | 0.42 ± 0.22 |

| (S)-2-dechloroethyl-ifosfamide | 0.75 ± 0.53 |

| (R)-3-dechloroethyl-ifosfamide | 1.64 ± 0.76 |

| (S)-3-dechloroethyl-ifosfamide | 0.77 ± 0.59 |

N-Dechloroethylation Pathway and 2'-Oxo Ifosfamide Formation

Formation of Chloroacetaldehyde (B151913) (CAA) as a Co-Metabolite

A significant pathway in the metabolism of ifosfamide is N-dechloroethylation, which results in the formation of dechloroethylated ifosfamide metabolites and the co-metabolite chloroacetaldehyde (CAA). researchgate.netnih.govresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, in the liver. nih.govclinpgx.org It is estimated that approximately 45% of a therapeutic dose of ifosfamide is metabolized through this N-dechloroethylation pathway, leading to the production of CAA. researchgate.net This is a substantially higher percentage compared to its structural analog, cyclophosphamide, where only about 10% is converted to CAA. researchgate.net

The formation of CAA is a critical aspect of ifosfamide metabolism as this metabolite is implicated in the drug's associated toxicities. nih.gov CAA is a reactive aldehyde that can cross the blood-brain barrier and is thought to be a primary contributor to ifosfamide-induced encephalopathy. nih.gov It can suppress the mitochondrial respiratory chain, leading to decreased levels of glutathione (B108866) (GSH) and ATP, which can ultimately induce cell death. nih.govnih.gov

Alternative Metabolic Fates and Intermediates

The metabolic fate of ifosfamide is determined by a balance between different enzymatic pathways, which can be influenced by various factors, including the specific enantiomer of the drug and the presence of genetic polymorphisms.

The two primary competing metabolic pathways for ifosfamide are N-dechloroethylation and 4-hydroxylation. nih.govnih.gov The 4-hydroxylation pathway, catalyzed mainly by CYP3A4 and CYP2B6, is considered the bioactivation pathway, leading to the formation of the active alkylating agent, ifosfamide mustard. nih.govresearchgate.netnih.gov In contrast, N-dechloroethylation is generally viewed as a detoxification or inactivation pathway for the parent compound, but it generates the toxic metabolite CAA. nih.govnih.gov

The balance between these two pathways is clinically significant. clinpgx.org A shift towards N-dechloroethylation can lead to higher concentrations of CAA and an increased risk of toxicity, while a preference for 4-hydroxylation results in greater production of the therapeutically active metabolite. clinpgx.orgnih.gov The stereochemistry of ifosfamide plays a role in this balance. The (R)-enantiomer of ifosfamide tends to undergo more rapid 4-hydroxylation and less N-dechloroethylation compared to the (S)-enantiomer. nih.govclinpgx.org

| Metabolic Pathway | Primary Enzymes | Key Metabolites | Clinical Significance |

| 4-Hydroxylation | CYP3A4, CYP2B6 | 4-hydroxyifosfamide, ifosfamide mustard, acrolein | Bioactivation, therapeutic effect, urotoxicity |

| N-Dechloroethylation | CYP3A4, CYP2B6 | 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, Chloroacetaldehyde (CAA) | Inactivation of parent drug, formation of neurotoxic and nephrotoxic metabolite |

Aldehyde dehydrogenase (ALDH) enzymes play a crucial role in the detoxification of aldehyde metabolites produced during ifosfamide metabolism, including chloroacetaldehyde. nih.govnih.gov ALDHs catalyze the oxidation of these toxic aldehydes into less harmful carboxylic acids. nih.gov Specifically, ALDH can convert CAA into chloroacetic acid, which is a nontoxic compound. researchgate.net The efficiency of this detoxification process can influence an individual's susceptibility to ifosfamide-related toxicities. nih.gov Overexpression of ALDH1A1 and ALDH3A1 has been suggested to contribute to resistance to ifosfamide by shunting the metabolism of 4-hydroxyifosfamide towards the inactive carboxyifosfamide (B1208611) and away from the active ifosfamide mustard. nih.gov

Glutathione (GSH) and glutathione S-transferases (GSTs) are integral to the detoxification of electrophilic compounds, including metabolites of ifosfamide. nih.govnih.govmdpi.com While there is no direct evidence for the formation of a 4-glutathionyl ifosfamide conjugate, GSH plays a role in the detoxification of ifosfamide mustard, the ultimate alkylating metabolite. nih.govacs.org The spontaneous formation of an aziridinium (B1262131) ion from ifosfamide mustard is the rate-limiting step in its reaction with GSH. nih.gov Increased levels of GST P1-1 have been shown to enhance the formation of monoglutathionyl ifosfamide mustard, suggesting a role for this enzyme in the detoxification of ifosfamide. nih.gov Furthermore, CAA can deplete cellular GSH levels, which can exacerbate its toxicity. nih.govnih.gov

Influence of Genetic Polymorphisms on this compound Formation and Subsequent Metabolite Profiles

Genetic variations in the cytochrome P450 enzymes, particularly CYP2B6, can significantly impact the metabolism of ifosfamide, leading to interindividual differences in both therapeutic efficacy and toxicity. clinpgx.orgnih.gov

Polymorphisms in the CYP2B6 gene can alter the enzyme's expression and catalytic activity, thereby affecting the balance between the 4-hydroxylation and N-dechloroethylation pathways of ifosfamide metabolism. nih.govresearchgate.net The CYP2B6*6 allele, for instance, is associated with decreased enzyme activity and protein expression. clinpgx.orgnih.govresearchgate.net Individuals carrying this allele may have a reduced clearance of ifosfamide and a potential shift in metabolism. clinpgx.org

Specifically, deficient CYP2B6 alleles may lead to an increased conversion of (S)-ifosfamide into neurotoxic metabolites. nih.govresearchgate.net This is because CYP2B6 preferentially metabolizes the S-enantiomer. nih.gov A decrease in CYP2B6 activity can result in higher plasma concentrations of ifosfamide and potentially greater production of CAA, increasing the risk of ifosfamide-induced encephalopathy. clinpgx.orgnih.govresearchgate.net Several case reports have linked the presence of CYP2B6*6 and other deficient alleles to the occurrence of severe neurotoxicity in patients treated with ifosfamide. nih.govresearchgate.net

| CYP2B6 Allele | Effect on Enzyme | Impact on Ifosfamide Metabolism | Associated Clinical Outcome |

| CYP2B61 | Normal activity | Balanced 4-hydroxylation and N-dechloroethylation | Standard therapeutic and toxicity profile |

| CYP2B66 | Decreased activity | Reduced clearance of ifosfamide, potential increase in CAA formation from S-ifosfamide | Increased risk of neurotoxicity/encephalopathy |

| CYP2B64 | Reduced catalytic ability | Altered metabolism compared to wild-type | Potential for altered therapeutic and toxicity profile |

| CYP2B67 | Enhanced catalytic ability | Altered metabolism compared to wild-type | Potential for altered therapeutic and toxicity profile |

| CYP2B6*9 | Enhanced catalytic ability | Altered metabolism compared to wild-type | Potential for altered therapeutic and toxicity profile |

Aldehyde Dehydrogenase Polymorphisms and Their Role in Resistance

Following the primary metabolism of ifosfamide, further detoxification of its aldehyde metabolites, such as acrolein and chloroacetaldehyde, is crucial. nih.gov This secondary detoxification is carried out by enzymes like aldehyde dehydrogenases (ALDHs). nih.gov These enzymes oxidize the aldehyde metabolites into less toxic carboxylic acids. nih.govnih.gov

Genetic polymorphisms in ALDH genes can alter enzyme activity, potentially affecting the efficiency of this detoxification process. A well-studied polymorphism occurs in the ALDH2 gene, known as ALDH22 (rs671). Individuals with this variant exhibit reduced or deficient ALDH2 enzyme activity. researchgate.net This deficiency leads to an accumulation of acetaldehyde (B116499) after alcohol consumption and is prevalent in East Asian populations. nih.govresearchgate.net

While direct research linking ALDH polymorphisms to ifosfamide resistance is limited, the role of these enzymes in detoxifying ifosfamide's cytotoxic aldehyde metabolites is clear. nih.gov Inefficient detoxification due to ALDH polymorphisms could lead to higher intracellular concentrations of toxic aldehydes like acrolein and chloroacetaldehyde. This accumulation can cause significant cellular damage, including urothelial and renal toxicity. researchgate.netnih.gov Therefore, variations in ALDH activity could significantly influence the toxicity profile of ifosfamide treatment. A reduced capacity to neutralize these reactive metabolites could exacerbate side effects rather than contribute to therapeutic resistance.

Autoinduction of Ifosfamide Biotransformation and its Implications

Ifosfamide exhibits a phenomenon known as autoinduction, where the drug itself increases its own rate of metabolism over time. nih.govcore.ac.uk This process results in an accelerated clearance of the parent drug during the course of treatment. nih.gov The metabolism of ifosfamide, including both its activation to 4-hydroxyifosfamide and its deactivation to dechloroethylated metabolites, is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govuu.nl Autoinduction leads to an increase in the activity of this enzyme. clinpgx.org

This enzymatic induction is a gradual process. Studies modeling the pharmacokinetics of ifosfamide have described this as a developing effect with an induction half-life of approximately 12.7 hours. nih.govuu.nlnih.gov Unlike some drugs where induction involves a significant lag time for new enzyme synthesis, the autoinduction of ifosfamide metabolism may begin more rapidly, possibly through an immediate inhibition of CYP3A4 degradation, which increases the available enzyme pool. nih.govuu.nl

The clinical implication of autoinduction is a non-linear pharmacokinetic profile. As treatment continues, the enhanced metabolic rate means that exposure to the parent drug does not increase proportionally with an increase in dose. nih.govuu.nl For instance, one simulation showed that doubling the ifosfamide dose resulted in only a 56% increase in the area under the curve (AUC), demonstrating a less-than-proportional exposure due to the induced clearance. nih.govuu.nl This has significant implications for metabolite exposure, which may increase more than proportionally with the dose. ijmio.com

Activation of Xenobiotic Receptors (e.g., PXR/NR1I2)

The molecular mechanism underlying the autoinduction of ifosfamide metabolism involves the activation of nuclear receptors that regulate the expression of drug-metabolizing enzymes. nih.gov The key receptor implicated in this process is the Pregnane X Receptor (PXR), also known as NR1I2. clinpgx.orgnih.gov PXR functions as a xenobiotic sensor, primarily in the liver and intestines. nih.govcaldic.com

When activated by a ligand, such as ifosfamide, PXR translocates to the cell nucleus. nih.gov There, it forms a heterodimer with the 9-cis retinoic acid receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes. caldic.com This binding initiates the transcriptional upregulation of genes involved in drug metabolism and transport. mdpi.com

In the case of ifosfamide, its ability to act as a ligand for PXR leads to the transcriptional upregulation of the CYP3A4 gene. clinpgx.org This increased synthesis of CYP3A4 enzyme is the direct cause of the observed autoinduction, enhancing the biotransformation of ifosfamide. clinpgx.org This PXR-mediated pathway is a central mechanism for the body's adaptive response to exposure to foreign chemicals (xenobiotics). caldic.com

| Step | Description | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1. Ligand Binding | Ifosfamide acts as a ligand, binding to and activating the Pregnane X Receptor. | Ifosfamide, PXR (NR1I2) | Conformational change in PXR. |

| 2. Nuclear Translocation & Dimerization | The activated PXR-ligand complex moves to the nucleus and partners with another receptor. | PXR, Retinoid X Receptor (RXR) | Formation of a PXR-RXR heterodimer. |

| 3. DNA Binding | The PXR-RXR complex binds to specific xenobiotic response elements on the DNA. | PXR-RXR complex, DNA | Positioning of the complex to initiate gene transcription. |

| 4. Gene Transcription | The complex recruits coactivators, leading to increased transcription of the target gene. | CYP3A4 gene, RNA Polymerase | Increased synthesis of CYP3A4 mRNA. |

| 5. Protein Synthesis | The mRNA is translated into new enzyme. | CYP3A4 mRNA, Ribosomes | Increased cellular levels of CYP3A4 enzyme. |

| 6. Enhanced Metabolism | Higher levels of CYP3A4 result in a faster metabolic breakdown of ifosfamide. | Ifosfamide, CYP3A4 | Increased clearance of ifosfamide (Autoinduction). clinpgx.org |

Impact on Metabolic Rate Over Time

The direct consequence of autoinduction is a time-dependent increase in the metabolic rate of ifosfamide. nih.gov During continuous infusion, the clearance of ifosfamide does not remain constant but increases as the induction process takes effect. ncl.ac.uk Pharmacokinetic models have quantified this change, showing that clearance can increase from an initial baseline value to a final, higher induced value over the course of therapy. ncl.ac.uk

This change in metabolic rate means that plasma concentrations of ifosfamide may decrease more rapidly than predicted by initial pharmacokinetic parameters. nih.govuu.nl The rate at which this induction develops can be influenced by the administration schedule; for example, the rate of autoinduction was found to be lower with longer infusion durations compared to shorter ones. ijmio.com This dynamic metabolic activity underscores the complexity of ifosfamide's behavior in the body and highlights the importance of considering autoinduction in therapeutic planning. nih.govuu.nl

Mechanistic Research into 2 Oxo Ifosfamide Associated Toxicities

Neurotoxicity and Encephalopathy Linked to 2'-Oxo Ifosfamide (B1674421) Metabolites

Ifosfamide, a prodrug, undergoes hepatic metabolism by cytochrome P450 enzymes to become active. scholasticahq.com This process, however, also yields metabolites responsible for adverse effects, most notably neurotoxicity, which can manifest as encephalopathy. frontiersin.orgnih.gov This central nervous system toxicity is a significant dose-limiting factor in ifosfamide therapy. taylorandfrancis.com

Chloroacetaldehyde (B151913) (CAA) as a Putative Neurotoxic Metabolite.scholasticahq.comfrontiersin.orgtaylorandfrancis.comkarger.compharmgkb.orgjhoponline.comnih.gov

One of the primary metabolites implicated in ifosfamide-induced neurotoxicity is chloroacetaldehyde (CAA). scholasticahq.comfrontiersin.orgtaylorandfrancis.comkarger.compharmgkb.orgjhoponline.comnih.gov It is produced through a dechloroethylation pathway of ifosfamide metabolism. e-crt.orgnih.gov Research indicates that CAA is a major contributor to the encephalopathy observed in some patients. scholasticahq.compharmgkb.org

The accumulation of CAA is a key factor in its neurotoxicity. karger.compharmgkb.orgnih.gov Several mechanisms are proposed for its detrimental effects on the central nervous system. These include direct neurotoxic damage, depletion of crucial molecules like glutathione (B108866) in the CNS, and interference with mitochondrial function. taylorandfrancis.come-crt.orgnih.govcapes.gov.br The structural similarity of CAA to chloral (B1216628) hydrate (B1144303) and acetaldehyde (B116499) may also contribute to its neurotoxic properties. scholasticahq.come-crt.orgnih.gov

A significant aspect of CAA's neurotoxicity is its ability to disrupt the mitochondrial respiratory chain. karger.com Specifically, CAA has been shown to inhibit Complex I of this chain. pharmgkb.orgnih.gov This inhibition leads to a cascade of detrimental effects, including impaired oxidative phosphorylation and a subsequent decrease in cellular ATP levels. pharmgkb.orgnih.gov The disruption of mitochondrial function is a critical event in the cellular damage caused by CAA. nih.gov

The disruption of the mitochondrial respiratory chain by CAA leads to an accumulation of nicotinamide (B372718) adenine (B156593) dinucleotide hydride (NADH). e-crt.orgnih.govwikipedia.orgfarmacovigilanza.eu This buildup of NADH can further exacerbate the toxic effects by inhibiting the dehydrogenation of other aldehydes. e-crt.orgnih.gov

A crucial factor in the neurotoxicity of ifosfamide metabolites is their ability to cross the blood-brain barrier. karger.comeviq.org.au Both ifosfamide itself and its neurotoxic metabolite, CAA, can penetrate this protective barrier, allowing them to exert their toxic effects directly on the central nervous system. scholasticahq.comkarger.compharmgkb.orgnih.gove-crt.orgnih.gov

Other Metabolites Contributing to Ifosfamide-Induced Encephalopathy.nih.gov

While CAA is a primary focus, other metabolites may also contribute to ifosfamide-induced encephalopathy. nih.gov One such metabolite is chloroethylamine. karger.comeviq.org.au The accumulation of glutaric acid has also been observed in patients with ifosfamide-induced encephalopathy, which may lead to an increase in chloroethylamine and subsequent disruption of the mitochondrial respiratory chain. nih.gov

S-Carboxymethyl-L-cysteine (SCMC)

One of the metabolites formed from chloroacetaldehyde is S-carboxymethyl-L-cysteine (SCMC). frontiersin.orgnih.gov Research suggests that SCMC may contribute to neurotoxicity. frontiersin.orgnih.govtaylorandfrancis.com It is proposed that SCMC acts as an agonist at alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors. frontiersin.org This action can disrupt normal brain function and potentially lead to cellular acidification, further exacerbating neurotoxic effects. taylorandfrancis.com The formation of SCMC is considered part of a "perfect storm" of several metabolites contributing to ifosfamide-induced encephalopathy. nih.govresearchgate.net

2-Chloroethylamine

2-Chloroethylamine is another metabolite of ifosfamide that is considered a principal contributor to neurotoxicity. eviq.org.auwalshmedicalmedia.comresearchgate.net This metabolite can cross the blood-brain barrier and exert direct neurotoxic effects. karger.comresearchgate.net One of the proposed mechanisms involves the conjugation of chloroethylamine with cysteine to form thialysine. walshmedicalmedia.comresearchgate.net Thialysine can then be metabolized to thialysine ketimine, which may inhibit flavoprotein-dependent mitochondrial respiration. walshmedicalmedia.com This inhibition can disrupt the mitochondrial respiratory chain, leading to an accumulation of NADH and subsequent cellular dysfunction. walshmedicalmedia.comresearchgate.net

Factors Influencing Neurotoxicity Risk and Severity

Several factors can influence the risk and severity of neurotoxicity associated with ifosfamide. These factors often relate to the metabolism and clearance of the drug and its toxic byproducts.

Concomitant Drug Administration (e.g., CYP Inhibitors/Inducers, Opioids)

The co-administration of other drugs can significantly impact the metabolic pathway of ifosfamide, thereby affecting the production of its neurotoxic metabolites.

CYP Inhibitors/Inducers: Ifosfamide is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. frontiersin.orgcancercareontario.cabccancer.bc.ca

CYP3A4 inducers such as phenobarbital, phenytoin, and carbamazepine (B1668303) can increase the metabolism of ifosfamide, potentially leading to higher concentrations of both its active and toxic metabolites. nih.govscholasticahq.comsciforschenonline.orgjhoponline.com

CYP3A4 inhibitors , including aprepitant, ketoconazole (B1673606), and fluconazole, can decrease the activation of ifosfamide. nih.govsciforschenonline.orgjhoponline.comhpra.ie This may lead to an increased formation of metabolites associated with CNS toxicity. hpra.ie The interaction with aprepitant, a CYP3A4 inhibitor, has been a subject of mixed reports, with some studies suggesting an increased risk of neurotoxicity and others finding no significant association. frontiersin.orgwalshmedicalmedia.comsciforschenonline.orgjhoponline.comnih.gov

CYP2B6 inhibitors have been shown to have a statistically significant association with ifosfamide-induced encephalopathy. frontiersin.orgnih.gov

Opioids: The concurrent use of opioids has been identified as a significant risk factor for developing ifosfamide-induced encephalopathy. frontiersin.orgnih.govbibliotekanauki.plingentaconnect.com

Renal and Hepatic Dysfunction

The function of the liver and kidneys plays a critical role in the metabolism and excretion of ifosfamide and its metabolites.

Renal Dysfunction: Impaired renal function is a frequently cited risk factor for ifosfamide-induced neurotoxicity. frontiersin.orgnih.govkarger.comscholasticahq.com Reduced clearance of neurotoxic metabolites by the kidneys can lead to their accumulation in the body. scholasticahq.comhpra.ie An increase in serum creatinine (B1669602) has been shown to significantly elevate the risk of encephalopathy. nih.govbibliotekanauki.pl

Hepatic Dysfunction: While ifosfamide is metabolized in the liver, studies have indicated that impaired liver function itself is not a significant factor in the development of encephalopathy. scholasticahq.com However, low serum albumin levels, often associated with hepatic dysfunction, are a major risk factor. frontiersin.orgkarger.comsciforschenonline.orgjhoponline.comnih.govbibliotekanauki.plingentaconnect.comjhoponline.comresearchgate.netnih.gov Low albumin may lead to an increased free fraction of ifosfamide and its metabolites in the blood, allowing for greater passage across the blood-brain barrier. sciforschenonline.orgjhoponline.com

Thiamine (B1217682) Dysregulation and Supplementation

Thiamine (vitamin B1) has been investigated for its potential role in both the mechanism and management of ifosfamide-induced neurotoxicity.

Thiamine Dysregulation: A proposed mechanism for ifosfamide's neurotoxicity involves the impairment of thiamine function or a reduction in its availability. jhoponline.comresearchgate.net The neurological symptoms of ifosfamide-induced encephalopathy show similarities to Wernicke's encephalopathy, a condition caused by severe thiamine deficiency, suggesting a potential link. scholasticahq.com

Thiamine Supplementation: Based on this hypothesis, intravenous thiamine has been used as a therapeutic intervention for ifosfamide-induced neurotoxicity. frontiersin.orgeviq.org.aukarger.comscholasticahq.comsciforschenonline.orgjhoponline.com Several case reports have documented the resolution of neurological symptoms following thiamine administration. frontiersin.orgingentaconnect.com However, some retrospective analyses have not found a reduced incidence of encephalopathy with prophylactic thiamine use. scholasticahq.comresearchgate.net

Nephrotoxicity and Renal Tubular Dysfunction

In addition to neurotoxicity, ifosfamide is also associated with nephrotoxicity, which can manifest as renal tubular dysfunction. nih.govresearchgate.netscholasticahq.com The metabolites of ifosfamide, particularly chloroacetaldehyde and acrolein, are believed to be the primary culprits. researchgate.net These toxic metabolites can cause mitochondrial damage and oxidative stress in the renal tubular cells. researchgate.net This can lead to conditions such as Fanconi syndrome, a disorder of the proximal renal tubules. researchgate.net The risk of nephrotoxicity appears to be more common in the pediatric population. researchgate.net

Contribution of 2'-Oxo Ifosfamide Metabolites to Renal Damage

The nephrotoxicity associated with ifosfamide is primarily attributed to its metabolites rather than the parent drug itself. bsgdtphcm.vn The metabolic activation of ifosfamide is a necessary step for its anticancer activity, but it also leads to the formation of toxic byproducts. drugbank.com One of the key metabolic pathways involves side-chain oxidation, which results in the production of chloroacetaldehyde (CAA). aacrjournals.orgdrugs.com This metabolite is considered a major contributor to the renal damage observed with ifosfamide therapy. informahealthcare.comnih.govgrantome.com

In contrast to its structural isomer cyclophosphamide (B585), ifosfamide generates significantly higher amounts of chloroacetaldehyde, which may explain its more pronounced nephrotoxic potential. bsgdtphcm.vndoctorabad.com Studies have shown that chloroacetaldehyde can induce dose-dependent renal dysfunction, characterized by decreased glomerular filtration rate and increased excretion of sodium, glucose, and protein. nih.gov The mechanism of chloroacetaldehyde-induced nephrotoxicity is thought to involve mitochondrial damage and oxidative stress within renal tubular cells. informahealthcare.comresearchgate.net Specifically, chloroacetaldehyde has been shown to inhibit complex I of the mitochondrial respiratory chain, leading to impaired cellular energy metabolism. aacrjournals.orgnih.gov This inhibition results in elevated NADH levels, depletion of NAD+, and a decreased flux through the pyruvate (B1213749) dehydrogenase complex and the Krebs cycle. aacrjournals.org Furthermore, chloroacetaldehyde can deplete intracellular glutathione, a key antioxidant, making the tubular cells more vulnerable to oxidative injury. nih.govishen365.com

Another significant metabolite, acrolein, is primarily associated with hemorrhagic cystitis, but some research suggests it may also play a role in nephrotoxicity. informahealthcare.comdoctorabad.com However, the prevailing evidence points to chloroacetaldehyde as the principal mediator of ifosfamide-induced renal injury. bsgdtphcm.vn The uroprotective agent mesna (B1676310) is effective at neutralizing acrolein but offers limited protection against the nephrotoxic effects of chloroacetaldehyde. nih.gov

The in-situ production of chloroacetaldehyde within the renal proximal tubules, a site of high metabolic activity, is a critical factor in ifosfamide's nephrotoxicity. aacrjournals.orgishen365.com This localized generation of a potent tubulotoxin leads to the functional and structural damage characteristic of ifosfamide-induced kidney injury. ishen365.com

Acquired Fanconi Syndrome

A well-documented manifestation of ifosfamide-induced nephrotoxicity is the development of acquired Fanconi syndrome, a disorder of the proximal renal tubules. heraldopenaccess.usheraldopenaccess.usnih.gov This syndrome is characterized by the impaired reabsorption of various solutes, leading to their excessive urinary excretion. nih.gov The clinical presentation of ifosfamide-associated Fanconi syndrome typically includes glucosuria (in the absence of hyperglycemia), aminoaciduria, hypophosphatemia, and proximal renal tubular acidosis. heraldopenaccess.usheraldopenaccess.uskjim.org

The underlying mechanism is believed to be the direct toxic effect of ifosfamide metabolites, particularly chloroacetaldehyde, on the proximal tubular cells. atsjournals.org These cells are responsible for the bulk of solute reabsorption, and their damage leads to the characteristic wasting of essential substances. heraldopenaccess.us The incidence of Fanconi syndrome is more frequent in children than in adults and appears to be dose-dependent. heraldopenaccess.us

While in many cases, the renal dysfunction may resolve after discontinuation of the drug, some instances of persistent damage have been reported, especially in pediatric patients. heraldopenaccess.usheraldopenaccess.us

Involvement of Organic Cation Transporters (e.g., hOCT2)

Recent research has highlighted the crucial role of specific drug transporters in the kidney in mediating ifosfamide-induced nephrotoxicity. informahealthcare.com The human organic cation transporter 2 (hOCT2), encoded by the SLC22A2 gene, is predominantly expressed in the basolateral membrane of renal proximal tubule cells and is a key player in the uptake of ifosfamide into these cells. nih.govresearchgate.netoatext.com

Studies have demonstrated that ifosfamide, but not its isomer cyclophosphamide, is a substrate for hOCT2. nih.govresearchgate.net This selective transport leads to the accumulation of ifosfamide within the proximal tubular cells, where it is then metabolized to toxic compounds like chloroacetaldehyde. ishen365.comnih.gov The increased intracellular concentration of these toxins is believed to be a primary driver of the subsequent cellular damage and development of Fanconi syndrome. heraldopenaccess.usheraldopenaccess.us

The importance of hOCT2 in this process is underscored by several key findings:

Cells expressing hOCT2 show increased uptake of ifosfamide and subsequently decreased viability. nih.govresearchgate.net

In mouse models, the absence of the organic cation transporter prevents ifosfamide-induced renal toxicity. nih.gov

Co-administration of cimetidine, a competitive inhibitor of hOCT2, has been shown to prevent ifosfamide toxicity in preclinical models, further supporting the central role of this transporter. heraldopenaccess.usnih.govfrontiersin.org

This transporter-mediated uptake provides a mechanistic explanation for the selective vulnerability of the proximal tubules to ifosfamide's toxic effects. informahealthcare.comfrontiersin.org

Genotoxicity and Carcinogenicity Research

DNA Cross-linking Potential of Ifosfamide Metabolites

Ifosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. drugbank.comontosight.ai The active metabolites, primarily isophosphoramide mustard, are alkylating agents that interact with DNA. drugbank.comhemonc.org The primary mechanism of action involves the formation of covalent bonds with DNA, leading to the creation of both inter- and intra-strand cross-links. drugbank.comfda.gov These cross-links disrupt the normal structure and function of DNA, interfering with replication and transcription, which ultimately triggers cell cycle arrest and apoptosis. ontosight.ai

The formation of DNA cross-links has been demonstrated in various experimental settings. In vitro studies have shown that activated ifosfamide can produce phosphotriesters in DNA, and treatment of intact cell nuclei can lead to DNA-DNA cross-linking. fda.govpfizer.com Clinical studies using the comet assay have also detected DNA cross-linking in the lymphocytes of patients undergoing ifosfamide therapy. aacrjournals.org These cross-links were observed within hours of drug administration, indicating that significant levels of the active, cross-linking metabolites are present in the circulation. aacrjournals.org

Induction of Recessive Lethal Mutations

The genotoxic effects of ifosfamide extend to the induction of mutations. In vivo studies have provided evidence of its mutagenic potential in various organisms. Notably, ifosfamide has been shown to induce recessive lethal mutations in the fruit fly, Drosophila melanogaster. pfizer.comgezondheidsraad.nlcambridge.org These studies indicate that ifosfamide is capable of causing heritable genetic damage. baxterpi.comdrugs.com Furthermore, ifosfamide has been found to induce dominant lethal mutations in male mice. fda.govpfizer.comfda.gov.ph The induction of these mutations is a significant indicator of the drug's genotoxicity and its potential to cause lasting genetic alterations. fda.gov.ph

DNA Damage in Circulating Blood Lymphocytes and Exfoliated Buccal Cells

The genotoxic effects of ifosfamide have also been investigated in human populations. Studies on healthcare workers who handle antineoplastic drugs, including ifosfamide, have shown increased levels of DNA damage in exfoliated buccal cells and, to a lesser extent, in circulating blood lymphocytes. gezondheidsraad.nl This damage was observed as an increase in the frequency of micronuclei and chromosomal aberrations. gezondheidsraad.nl

In patients receiving ifosfamide therapy, elevations in DNA damage in peripheral blood lymphocytes have been detected using the alkaline COMET assay. nih.gov The extent of DNA damage in these cells has been correlated with the systemic exposure to the active metabolite, 4-hydroxyifosfamide (B1221068). nih.gov These findings demonstrate that ifosfamide and its metabolites can cause systemic DNA damage in humans, which is a key aspect of its therapeutic action but also contributes to its toxic and carcinogenic potential. nih.gov

Secondary Malignancies Associated with Ifosfamide Exposure

Treatment with ifosfamide carries an inherent risk of inducing secondary tumors and their precursors as a late consequence of therapy. nih.govfda.govhpra.ie The development of these secondary malignancies can manifest several years after the cessation of chemotherapy. nih.govfda.govhpra.ie The carcinogenic potential of ifosfamide has been documented in nonclinical toxicology studies. For instance, research in rats demonstrated that ifosfamide administration led to a significantly higher incidence of uterine leiomyosarcomas and mammary fibroadenomas compared to control groups. nih.gov

The mutagenic capabilities of ifosfamide have been established in both in vitro bacterial systems and in vivo in mammalian cells. nih.gov In vivo studies have shown that ifosfamide can induce mutagenic effects in the germ cells of mice and Drosophila melanogaster. nih.gov This genotoxic activity is believed to contribute to the elevated risk of developing secondary cancers in patients. fda.gov

Exposure to ifosfamide, particularly in combination chemotherapy regimens, is linked to an increased incidence of several types of secondary cancers. fda.govnih.govlivestrong.org These include myelodysplastic alterations that can progress to acute leukemias, as well as lymphomas, sarcomas, and thyroid cancer. fda.govhpra.iedrugs.com Therapy-related myeloid neoplasms (t-MN), which encompass therapy-related myelodysplastic syndrome (t-MDS) and therapy-related acute myeloid leukemia (t-AML), are recognized as significant late complications of cytotoxic therapies, including those with alkylating agents like ifosfamide. nih.govoup.comaacrjournals.org

Research into patient populations treated for primary cancers has provided more specific data on these risks. A notable study involving 578 individuals treated for Ewing sarcoma found a significant association between the cumulative dose of ifosfamide and the risk of developing t-MDS/AML. nih.gov Patients receiving a regimen with higher ifosfamide exposure (alternating with etoposide) had a 16-fold increased risk of developing t-MDS/AML compared to those on a regimen with no ifosfamide. nih.gov The cumulative incidence of t-MDS/AML at 5 years was substantially higher in the group with increased ifosfamide exposure. nih.gov Furthermore, cases of multifocal urothelial carcinoma have been reported in patients many years after treatment with ifosfamide. nih.govnih.gov

Table 1: Reported Secondary Malignancies Associated with Ifosfamide Exposure

| Type of Malignancy | Specific Cancers Reported | References |

|---|---|---|

| Leukemias/Myelodysplastic Syndromes | Acute Myeloid Leukemia (AML), Therapy-related AML (t-AML), Myelodysplastic Syndrome (t-MDS), Acute Lymphocytic Leukemia | fda.govhpra.iedrugs.comnih.govbaxterpi.com |

| Lymphomas | Non-Hodgkin's Lymphoma | fda.govhpra.ienih.govbaxterpi.com |

| Sarcomas | Various Sarcomas | nih.govfda.govhpra.ienih.govbaxterpi.com |

| Thyroid Cancer | Thyroid Cancer | nih.govfda.govhpra.ienih.govbaxterpi.com |

| Urothelial Cancers | Urothelial Carcinoma (Bladder, Ureter) | nih.govnih.gov |

| Other Cancers | Renal Cell Carcinoma | baxterpi.com |

Table 2: Cumulative Incidence of t-MDS/AML in Ewing Sarcoma Patients by Treatment Regimen

| Treatment Regimen | Cumulative Ifosfamide Exposure | Cumulative Incidence of t-MDS/AML at 5 Years | Reference |

|---|---|---|---|

| Regimen A (Doxorubicin, Vincristine, Cyclophosphamide, Dactinomycin) | 0 g/m² | 0.4% | nih.gov |

| Regimen B (Regimen A alternating with Ifosfamide/Etoposide) | 90 g/m² | 0.9% | nih.gov |

| Regimen C (Intensified version of Regimen B) | 140 g/m² | 11% | nih.gov |

Preclinical and Translational Research Involving 2 Oxo Ifosfamide

In Vitro Studies on Cellular Metabolism and Toxicity

In vitro research has been fundamental in dissecting the cellular mechanisms of ifosfamide's action and toxicity. By using various cell culture systems, researchers can investigate the metabolic activation of ifosfamide (B1674421) and the specific effects of its metabolites, such as 2'-oxoifosfamide and its precursors, on cellular health and function.

To understand the organ-specific toxicity of ifosfamide metabolites, researchers have developed sophisticated in vitro models that mimic human physiology. Since ifosfamide requires hepatic activation to become effective and to produce its toxic byproducts, simple monocultures are often insufficient. researchgate.netdrugbank.com Co-culture systems, particularly those combining liver and kidney cells, have proven valuable. For instance, microfluidic biochips housing liver cell lines (like HepG2/C3a and HepaRG) and kidney cell lines (like Madin-Darby Canine Kidney, or MDCK, cells) have been used to demonstrate that nephrotoxic effects only occur when kidney cells are exposed to ifosfamide that has first been metabolized by liver cells. nih.govrsc.org In these systems, the production of 3-dechloroethylifosfamide, a byproduct generated alongside chloroacetaldehyde (B151913), confirms that the metabolic pathway responsible for toxicity is active. nih.gov

Other models have focused specifically on the metabolic capabilities of kidney cells themselves. Studies using the porcine kidney proximal tubule cell line LLC-PK1 have shown that these cells possess the necessary cytochrome P450 (CYP) enzymes (CYP3A and CYP2B) to metabolize ifosfamide locally, producing dechloroethylated metabolites and suggesting that intra-renal metabolism contributes to nephrotoxicity. cdnsciencepub.com Furthermore, tumor cell lines, such as 9L gliosarcoma and Chinese hamster ovary (CHO) cells engineered to express specific human P450 enzymes (e.g., CYP3A4, CYP2B6), have been employed to study how local metabolic activation within a tumor influences the drug's cytotoxicity. bu.edu

| Cell Culture Model | Cell Line(s) | Purpose of Study | Key Findings | Reference(s) |

|---|---|---|---|---|

| Liver-Kidney Co-Culture Biochip | HepaRG (liver), MDCK (kidney) | Investigate metabolism-induced nephrotoxicity. | Ifosfamide required hepatic metabolism to induce toxicity in kidney cells. | nih.gov |

| Liver-Kidney Co-Culture Bioreactor | HepG2/C3A (liver), MDCK (kidney) | Study drug metabolism and its impact on a secondary organ. | Metabolism of ifosfamide in liver cells induced an anti-proliferative effect on kidney cells. | rsc.org |

| Renal Tubule Monoculture | LLC-PK1 (kidney tubule) | Determine the metabolic capacity of renal cells. | Renal cells express CYP3A and CYP2B and can metabolize ifosfamide, contributing to local toxicity. | cdnsciencepub.com |

| Engineered Tumor Cells | 9L Gliosarcoma, CHO cells expressing human CYPs | Assess enantioselective metabolism and cytotoxicity. | Tumor cells expressing CYP3A4 were most sensitive to the R-enantiomer of ifosfamide. | bu.edu |

A key mechanism of toxicity for ifosfamide metabolites is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant that protects cells from oxidative damage. nih.govpharmgkb.org Studies using P388 murine leukemia cells demonstrated that glutathione depletion is caused specifically by the metabolites 4-hydroperoxyifosfamide (B1203742) and, more significantly, chloroacetaldehyde (CAA). nih.gov The active anticancer metabolite, isophosphoramide mustard, had no effect on GSH levels in intact cells. nih.gov The concentrations of CAA required to reduce intracellular GSH are achieved in patients receiving ifosfamide, suggesting this is a clinically relevant mechanism of toxicity. nih.gov

| Metabolite | Cell Line/Type | Effect on Glutathione (GSH) | Reference(s) |

|---|---|---|---|

| Chloroacetaldehyde (CAA) | P388 Murine Leukemia Cells | Significant depletion of intracellular GSH. | nih.gov |

| 4-Hydroperoxyifosfamide | P388 Murine Leukemia Cells | Depletion of intracellular GSH. | nih.gov |

| Isophosphoramide Mustard | P388 Murine Leukemia Cells | No effect on GSH levels. | nih.gov |

| Ifosfamide (in vivo effect) | Human Peripheral Blood Lymphocytes (PBLs) | Suppression of intracellular GSH levels. | nih.govnih.gov |

| Ifosfamide Metabolites | T cells, Natural Killer Cells | Decreased levels of GSH, reducing immune function. | nih.gov |

The active metabolite of ifosfamide, isophosphoramide mustard (IPM), exerts its anticancer effects by cross-linking DNA, which inhibits cell proliferation and induces apoptosis. nih.govpharmgkb.org Beyond this direct action, studies in MDCK cells have shown that IPM also modulates a range of cell cycle and immune response regulators. nih.gov It can alter MAP kinase signaling by downregulating genes responsible for controlling proliferation and apoptosis. nih.gov Furthermore, IPM decreases the expression of the genes TP53 and CIP1, which are involved in the activity of the crucial cell cycle regulator p53. nih.gov

In terms of immune modulation, IPM can interfere with both innate and adaptive immunity by reducing the production of the transcription factor NF-κB. nih.govpharmgkb.org It also downregulates IER3, an early-response gene that regulates apoptosis and is often upregulated in cancer cells; silencing IER3 in vitro increases cellular sensitivity to ifosfamide. nih.govpharmgkb.org However, a study using a liver-kidney biochip found that the reduction in MDCK cell numbers following exposure to ifosfamide metabolites was not associated with changes in cell cycle distribution, indicating that the context of the experimental model can influence the observed mechanisms. nih.gov

| Regulator/Pathway | Effect of Isophosphoramide Mustard (IPM) | Cell Type | Functional Consequence | Reference(s) |

|---|---|---|---|---|

| MAP Kinase Signaling | Downregulation | MDCK | Reduced proliferation and apoptosis control. | nih.gov |

| TP53 and CIP1 genes | Decreased expression | MDCK | Modulation of p53 cell cycle regulation. | nih.gov |

| NF-κB | Decreased production | MDCK | Interference with innate and adaptive immune response. | nih.govpharmgkb.org |

| IER3 gene | Downregulation | Cancer cells (in vitro) | Increased sensitivity to ifosfamide, promotion of antitumor therapy. | nih.govpharmgkb.org |

| Interleukin-2 (IL-2) Proliferation | Inhibition | Human PBLs | Immunosuppressive effect. | nih.gov |

In Vivo Animal Models for Investigating 2'-Oxo Ifosfamide Effects

Animal models are indispensable for evaluating the systemic effects of drugs, including antitumor efficacy and organ-specific toxicities, in a whole-organism context.

Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are critical tools for preclinical drug evaluation. amegroups.org A preclinical phase II study using human tumor xenografts in thymus-aplastic nude mice assessed the efficacy of ifosfamide against 43 different human tumors. nih.gov Significant tumor regression was observed in a high percentage of breast cancers, small-cell lung cancers, and testicular cancers, as well as in some colon cancers, gastric cancers, non-small-cell lung cancers, and sarcomas. nih.gov This study demonstrated that the antitumor activity spectrum of ifosfamide in these models parallels its known clinical efficacy. nih.gov

Another study using xenografts from two human testicular cancer cell lines also confirmed the significant antitumor activity of ifosfamide in this cancer type. nih.gov Furthermore, research in ovarian cancer PDX models showed that a combination of ifosfamide and paclitaxel (B517696) was more effective at inhibiting tumor growth than the standard combination of carboplatin (B1684641) and paclitaxel. jcancer.org

| Tumor Type | Number Tested | Number Showing Regression | Response Rate | Reference |

|---|---|---|---|---|

| Breast Cancer | 5 | 4 | 80% | nih.gov |

| Small-Cell Lung Cancer (SCLC) | 4 | 3 | 75% | nih.gov |

| Testicular Cancer | 3 | 3 | 100% | nih.gov |

| Sarcoma | 2 | 1 | 50% | nih.gov |

| Colon Cancer | 3 | 1 | 33% | nih.gov |

| Non-Small-Cell Lung Cancer (NSCLC) | 7 | 2 | 29% | nih.gov |

| Renal Cancer | 6 | 0 | 0% | nih.gov |

The clinical use of ifosfamide is limited by its potential to cause neurotoxicity and nephrotoxicity, which are primarily attributed to the metabolite chloroacetaldehyde (CAA). frontiersin.orgresearchgate.net Animal models have been crucial for investigating the mechanisms of this damage and for testing potential protective agents.

Nephrotoxicity: Studies in Wistar rats have shown that ifosfamide administration leads to acute nephrotoxicity characterized by mitochondrial dysfunction, oxidative stress, and depletion of antioxidants like glutathione in the kidneys. nih.gov Electron microscopy of renal tissue from patients with ifosfamide-induced kidney injury has revealed mitochondrial damage, a finding consistent with data from animal models. nih.gov These preclinical models have been used to test nephroprotective agents. For example, N-acetylcysteine (NAC) showed beneficial effects in animal models of ifosfamide nephrotoxicity, and ellagic acid was found to protect rat kidneys by preserving mitochondrial function and reducing oxidative stress. nih.govnih.gov

Neurotoxicity: Ifosfamide-induced encephalopathy (IIE) is a serious side effect linked to the accumulation of neurotoxic metabolites, including CAA, which can cross the blood-brain barrier. nih.govfrontiersin.org Murine models have been used to test several compounds for their potential to counteract these neurotoxic effects. Agents such as trifluoperazine, morin, caffeic acid phenethyl ester (CAPE), and alpha-lipoic acid (ALA) have shown some effectiveness in preclinical settings, although they are not yet in clinical use. frontiersin.org The mechanism of neurotoxicity is thought to involve the disruption of mitochondrial fatty acid oxidation. nih.gov This hypothesis led to the successful testing of methylene (B1212753) blue, an electron acceptor, as a treatment for IIE in patients, a strategy informed by the understanding of metabolic disruption seen in preclinical investigations. nih.govisciii.es

| Toxicity Type | Animal Model | Key Pathological Findings | Potential Protective Agents Tested | Reference(s) |

|---|---|---|---|---|

| Nephrotoxicity | Wistar Rats | Mitochondrial dysfunction, oxidative stress, GSH depletion, histopathological abnormalities. | Ellagic Acid, N-acetylcysteine (NAC) | nih.govnih.gov |

| Neurotoxicity | Murine Models | Disruption of mitochondrial fatty acid oxidation by neurotoxic metabolites. | Trifluoperazine, Morin, Caffeic Acid Phenethyl Ester (CAPE), Alpha-Lipoic Acid (ALA) | frontiersin.org |

Pharmacokinetic and Pharmacodynamic Modulation in Animal Studies

Research utilizing animal models, particularly mice, has provided a comprehensive understanding of ifosfamide metabolism in vivo. nih.gov Comparative metabolomic studies in mice have demonstrated that while ifosfamide and its isomer cyclophosphamide (B585) share some metabolic pathways, ifosfamide preferentially undergoes N-dechloroethylation. nih.gov This selective metabolism is a key difference between the two drugs and explains the higher incidence of neurotoxicity with ifosfamide. karger.comnih.gov The N-dechloroethylation pathway, which produces 2- and 3-dechloroethylifosfamide and CAA, competes directly with the activation pathway (4-hydroxylation) that generates the therapeutically active isophosphoramide mustard. pharmgkb.orgnih.gov This metabolic branching is primarily mediated by the cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 being the main catalysts for dechloroethylation. pharmgkb.orgnih.gov

The modulation of these metabolic pathways has been a key area of investigation. Since the formation of 2- and 3-dechloroethylifosfamide is a proxy for the production of toxic CAA, modulating the activity of CYP3A4 and CYP2B6 can directly influence the pharmacodynamic outcome of ifosfamide administration. core.ac.uk Studies have explored the use of CYP enzyme inducers and inhibitors to shift the metabolic balance. For instance, rifampicin, a potent inducer of CYP3A4 and CYP2B6, was found to increase the clearance of ifosfamide and increase the fraction of the drug metabolized via the dechloroethylation pathway. uu.nl Conversely, a CYP3A4 inhibitor like ketoconazole (B1673606) can reduce the formation of the active 4-hydroxyifosfamide (B1221068) metabolite. uu.nl While these particular modulations did not necessarily result in a clear therapeutic benefit, they demonstrate the principle that altering the pharmacokinetic pathways in animal and human studies directly impacts the generation of both active and toxic species. uu.nl

Animal studies have been crucial for establishing these fundamental pharmacokinetic-pharmacodynamic relationships. For example, a phase I study in cats with sarcomas helped characterize the pharmacokinetic profile of ifosfamide and established a maximum tolerated dose, with myelosuppression being the dose-limiting toxicity. avma.org Such studies provide the foundational data for understanding species-specific metabolism and toxicity, which is essential for translational research. gsconlinepress.comeuropa.eu The characterization of ifosfamide's dechloroethylated metabolites in animal models remains a cornerstone for developing strategies to mitigate toxicity while preserving therapeutic efficacy. core.ac.uk

Data Tables

Table 1: Key Ifosfamide Metabolites in Preclinical Animal Studies

| Metabolite Class | Specific Metabolites | Role | Associated Pathway | Key Enzymes |

| Inactive Dechloroethylated Metabolites | 2-dechloroethylifosfamide (B48629) (2-DCIF), 3-dechloroethylifosfamide (3-DCIF) | Inactive/Detoxification pharmgkb.orgavma.org | N-dechloroethylation | CYP3A4, CYP2B6 pharmgkb.orgnih.gov |

| Active Alkylating Metabolites | 4-hydroxyifosfamide, Isophosphoramide mustard | Therapeutic Efficacy | 4-Hydroxylation (Activation) | CYP3A4, CYP2B6 nih.gov |

| Toxic Byproducts | Chloroacetaldehyde (CAA) | Neurotoxicity, Nephrotoxicity karger.com | N-dechloroethylation | CYP3A4, CYP2B6 pharmgkb.orgnih.gov |

| Acrolein | Urotoxicity (Hemorrhagic Cystitis) nih.gov | 4-Hydroxylation (Activation) | CYP3A4, CYP2B6 nih.gov |

Table 2: Pharmacokinetic Modulation of Ifosfamide Dechloroethylation Pathway

| Modulating Agent | Mechanism | Effect on Ifosfamide Clearance | Effect on Dechloroethylated Metabolite Formation | Reference |

| Rifampicin | CYP3A4/2B6 Inducer | Increased | Increased fraction metabolized | uu.nl |

| Ketoconazole | CYP3A4 Inhibitor | No significant effect | Reduced formation of 4-hydroxyifosfamide; no significant effect on dechloroethylated metabolites | uu.nl |

Analytical Methodologies in 2 Oxo Ifosfamide Research

Chromatographic Techniques for Metabolite Detection and Quantification

Chromatographic techniques are fundamental in separating 2'-Oxo Ifosfamide (B1674421) from a complex mixture of metabolites and endogenous biological components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In GC, a sample is vaporized and carried by an inert gas through a column, where components separate based on their volatility and interaction with the stationary phase. spectroinlets.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that allows for identification. spectroinlets.com

GC-MS has been utilized for the determination of Ifosfamide and its deactivated metabolites. core.ac.uk This technique is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org However, the high temperatures used in the GC injection port can sometimes lead to the thermal degradation of molecules, which is a consideration in method development. wikipedia.org For many applications, GC-MS provides definitive analytical information for organic analytes. brjac.com.br

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, leading to separation. wikipedia.org A UV detector is commonly used to detect the analytes as they exit the column. humanjournals.com

HPLC with UV detection has been applied to the analysis of Ifosfamide and its metabolites. cdc.gov Reversed-phase HPLC (RP-HPLC) is a common mode where a nonpolar stationary phase is used with a polar mobile phase. pensoft.net This method is suitable for a wide range of analytes and is frequently used in pharmaceutical analysis. researchgate.net While UV detection is economical, its sensitivity is generally in the micrometer range, which may be a limitation for detecting low-concentration metabolites. humanjournals.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide valuable structural information and are often coupled with chromatographic methods for enhanced specificity.

Tandem mass spectrometry (MS/MS) has been instrumental in the structural elucidation of Ifosfamide and its metabolites. colab.ws Using techniques like electrospray ionization (ESI), analytes are ionized and then fragmented in the mass spectrometer to reveal structurally specific ions. colab.ws This allows for the detailed characterization of fragmentation pathways. colab.ws

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, offers a direct method for analyzing phosphorated metabolites in biological fluids like urine without the need for extraction or derivatization. nih.gov This technique allows for the simultaneous detection and quantification of various phosphorus-containing compounds, including Ifosfamide and its metabolites like 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide. nih.gov ¹H NMR spectroscopy of biofluids, combined with HPLC-NMR, has also been used to identify metabolites and investigate metabolic perturbations following Ifosfamide administration. researchgate.net

Bioanalytical Method Development and Validation for 2'-Oxo Ifosfamide

The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of quantitative data for pharmacokinetic and metabolic studies. humanjournals.comeuropa.eu

A validated bioanalytical method provides a detailed procedure for the quantitative measurement of an analyte in a given biological matrix. humanjournals.com The validation process involves demonstrating the method's specificity, sensitivity, linearity, accuracy, precision, and stability. europa.eu For instance, an enantioselective liquid chromatography-mass spectrometry (LC-MS) assay for Ifosfamide was validated with a linear concentration range of 37.50-4800 ng/ml and a lower limit of detection of 5.00 ng/ml. nih.gov The accuracy of this method ranged from 89.2% to 101.5% of the nominal values. nih.gov

Validation ensures that the chosen analytical method is suitable for its intended purpose. demarcheiso17025.com This includes assessing the stability of the analyte in the biological matrix under various storage and processing conditions. europa.eu For example, in one study, the stability of Ifosfamide in dried blood spots was confirmed for up to 52 days at -80°C. nih.gov The process follows established guidelines, such as those from the FDA and the European Medicines Agency (EMA), to ensure data quality and integrity. europa.eudemarcheiso17025.com

Table of Analytical Method Performance

| Parameter | LC-MS/MS for Ifosfamide Enantiomers nih.gov | HPLC-MS/MS for Various Cytostatics researchgate.net |

| Linearity Range | 37.50–4800 ng/mL | 0.2–4.0 µg/L (for Ifosfamide) |

| Lower Limit of Detection (LLOD) | 5.00 ng/mL | Not Reported |

| Lower Limit of Quantification (LLOQ) | 37.5 ng/mL | 0.2 µg/L (for Ifosfamide) |

| Inter-day Precision (%RSD) | 3.63%–15.8% | <11.2% |

| Intra-day Precision (%RSD) | 10.1%–14.3% | <11.2% |

| Accuracy | 89.2%–101.5% | Within 114.7% |

| Recovery | >89% | Not Reported |

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” within the provided outline. The existing research on ifosfamide-induced toxicities and the corresponding therapeutic and prophylactic interventions overwhelmingly attributes these effects to other well-characterized metabolites, primarily chloroacetaldehyde (B151913) (CAA) for neurotoxicity and acrolein for urotoxicity.

While the compound "this compound," also known by the chemical name 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide, is recognized as a chemical entity, there is a significant lack of specific data detailing its direct role or mechanisms in the context of the mitigation strategies outlined below. americanchemicalsuppliers.comamericanchemicalsuppliers.com

The scientific literature does not provide sufficient information to populate the requested sections and subsections with content strictly pertaining to "this compound." The established mechanisms of action for the following interventions are linked to other ifosfamide metabolites:

Methylene (B1212753) Blue: Its efficacy in treating neurotoxicity is attributed to its ability to act as an alternative electron acceptor and inhibit the formation of the neurotoxic metabolite chloroacetaldehyde (CAA), thereby counteracting mitochondrial dysfunction caused by CAA. eviq.org.aunih.govfrontiersin.org

Thiamine (B1217682): Supplementation is rationalized by the clinical similarity between ifosfamide-induced encephalopathy and Wernicke's encephalopathy, suggesting ifosfamide or its metabolites (not specified as this compound) may interfere with thiamine-dependent metabolic pathways in the brain. eviq.org.aunih.govresearchgate.netnih.gov

Hemodialysis: This intervention is used as a general method to clear toxic substances, including ifosfamide and its toxic metabolites, from the bloodstream in severe cases.

Mesna (B1676310): This uroprotective agent acts locally in the bladder by directly binding to and neutralizing the urotoxic metabolite acrolein, forming a stable, non-toxic compound. cancercareontario.camedscape.comglowm.com

Hydration Protocols: These are employed to increase urine output, thereby diluting the concentration of the urotoxic metabolite acrolein in the bladder and reducing its contact time with the urothelium. nih.govpfizer.com

Given the explicit instruction to focus solely on "this compound" and the absence of relevant research findings, generating a scientifically accurate and informative article according to the specified structure is not feasible without resorting to speculation. The primary focus of existing research remains on chloroacetaldehyde and acrolein as the key mediators of ifosfamide's significant toxicities.

Q & A

Basic Questions

Q. What are the standard dosing protocols and toxicity mitigation strategies for 2'-Oxo Ifosfamide in clinical trials?

- Methodological Answer : Standard dosing for ifosfamide (parent compound) in adults typically ranges from 3–5 g/m² administered via 3-hour or continuous 72-hour infusions per cycle, with mesna (sodium 2-mercaptoethanesulfonate) co-administration to prevent hemorrhagic cystitis . Hydration (≥2 L/day) is mandatory to reduce nephrotoxicity risk. For this compound (a metabolite), pharmacokinetic studies recommend monitoring cumulative doses due to auto-induction of clearance, which may necessitate dose adjustments to balance efficacy and toxicity .

Q. Which combination therapies enhance the efficacy of this compound in solid tumors?

- Methodological Answer : Combination regimens with cisplatin, etoposide, or paclitaxel have shown improved response rates. For example, in uterine carcinosarcoma, adding paclitaxel (135 mg/m²) to ifosfamide (1.6 g/m²) increased the objective response rate from 29% to 45% and median survival from 8.4 to 13.5 months . In small-cell lung cancer, ifosfamide combined with cisplatin-etoposide (PEI regimen) demonstrated a median survival of ~7 months in extended disease settings .

Q. How is nephrotoxicity managed in patients receiving this compound-based therapies?

- Methodological Answer : Prophylactic mesna, hydration, and frequent monitoring of renal tubular function (e.g., urinary β2-microglobulin) are critical. Retrospective studies highlight that nephrotoxicity risk increases with cumulative doses >60 g/m², retroperitoneal tumors, or prior nephrectomy. Chloroacetaldehyde, a nephrotoxic metabolite, may be mitigated by optimizing mesna dosing schedules .

Advanced Research Questions

Q. What molecular mechanisms underlie resistance to this compound in soft tissue sarcomas?

- Methodological Answer : Resistance in sarcomas is linked to reduced intracellular drug accumulation and enhanced DNA repair mechanisms. High-dose ifosfamide (4 g/m²/day for 3 days) circumvents resistance in 33% of SDI-refractory cases, suggesting a dose-response relationship. Pharmacodynamic modeling indicates that prolonged exposure to active metabolites (e.g., 4-hydroxyifosfamide) may overcome resistance .

Q. How does the pharmacokinetic profile of this compound influence therapeutic outcomes?

- Methodological Answer : Population pharmacokinetic models describe this compound using a one-compartment model with auto-induction of clearance (CL), where CL increases with rising plasma concentrations. This nonlinearity necessitates therapeutic drug monitoring (TDM) to maintain AUC levels >40 µg·h/mL for optimal efficacy while avoiding neurotoxicity (linked to CL >5 L/h) .

Q. What environmental impacts does this compound have on aquatic ecosystems?

- Methodological Answer : Zebrafish exposed to 1–100 µg/L ifosfamide for 7 days showed altered microRNA expression (e.g., miR-297) via RNA-seq, indicating potential developmental toxicity. Experimental protocols involve Illumina NovaSeq 6000 sequencing, fastp for adapter trimming, and differential expression analysis using DESeq2 .